RWJ 50271 -

RWJ 50271

Catalog Number: EVT-254489
CAS Number:
Molecular Formula: C18H17F3N4O2S
Molecular Weight: 410.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Selective inhibitor of LFA-1 (lymphocyte function-associated antigen-1) adhesion to soluble intercellular adhesion molecule (sICAM) (IC50 = 5 μM in HL60 cells).
Synthesis Analysis

The synthesis of RWJ 50271 has not been extensively detailed in public literature, but it is typically derived from complex organic synthesis pathways involving multiple steps to ensure the desired pharmacological properties. The compound is synthesized through a series of reactions that may include:

  • Formation of key intermediates: These intermediates are often created using standard organic reactions such as nucleophilic substitutions or cyclizations.
  • Purification and characterization: After synthesis, purification techniques like chromatography are employed to isolate RWJ 50271 from by-products and unreacted materials. Characterization usually involves spectroscopic methods such as nuclear magnetic resonance and mass spectrometry to confirm the structure and purity of the compound .
Molecular Structure Analysis

RWJ 50271's molecular structure is characterized by its unique arrangement of atoms, which contributes to its biological activity. The compound's structure includes:

  • Functional groups: These are critical for its interaction with biological targets. The specific arrangement allows for effective binding to lymphocyte function-associated antigen 1.
  • Molecular formula and weight: The precise molecular formula has not been explicitly stated in the available literature, but it typically follows the general characteristics of small-molecule inhibitors used in therapeutic applications.
  • 3D conformation: Computational modeling studies may be used to predict the three-dimensional conformation, which is essential for understanding its binding interactions at the molecular level .
Chemical Reactions Analysis

RWJ 50271 participates in various chemical reactions that are important for its function:

  • Binding interactions: The primary reaction involves the binding of RWJ 50271 to lymphocyte function-associated antigen 1, inhibiting its interaction with intercellular adhesion molecule 1. This reaction is crucial for modulating immune responses.
  • Stability under physiological conditions: Studies suggest that RWJ 50271 maintains stability in biological environments, which is essential for its efficacy as a therapeutic agent .
  • Potential side reactions: As with many small molecules, there may be concerns regarding off-target effects or degradation products that could arise during metabolism .
Mechanism of Action

The mechanism of action of RWJ 50271 involves:

  • Inhibition of cell adhesion: By blocking the interaction between lymphocyte function-associated antigen 1 and intercellular adhesion molecule 1, RWJ 50271 effectively reduces leukocyte adhesion to endothelial cells. This action can diminish inflammatory responses and promote immunosuppression.
  • Impact on signaling pathways: The inhibition of these interactions can alter downstream signaling pathways involved in immune cell activation and migration, further contributing to its therapeutic effects in inflammatory diseases and transplantation scenarios .
Physical and Chemical Properties Analysis

RWJ 50271 exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents, which aids in its formulation for biological studies.
  • Stability: The compound demonstrates stability under various pH conditions, making it suitable for use in diverse biological assays.
  • Melting point and boiling point: Specific values have not been disclosed but are typically determined during characterization processes to ensure proper handling and application .
Applications

RWJ 50271 has several scientific applications, particularly in:

  • Immunology research: It serves as a valuable tool for studying immune cell interactions and developing therapies aimed at modulating immune responses.
  • Stem cell therapy: Its ability to inhibit leukocyte adhesion makes it a candidate for enhancing the efficacy of stem cell transplants by reducing rejection rates.
  • Inflammatory disease treatment: Research indicates potential use in treating conditions characterized by excessive inflammation, such as autoimmune diseases or during transplant procedures where immunosuppression is required .
Mechanism of Action in Immune Modulation

Inhibition of LFA-1/ICAM-1 Interaction Dynamics

The leukocyte integrin LFA-1 (αLβ2, CD11a/CD18) and its endothelial ligand ICAM-1 (Intercellular Adhesion Molecule-1) constitute a fundamental receptor-ligand pair governing immune cell adhesion and migration. RWJ 50271 functions as a competitive antagonist that disrupts this critical interaction through precise structural interference.

Structural Determinants of LFA-1 Binding Specificity

The interaction between LFA-1 and ICAM-1 occurs through the inserted (I) domain within the αL subunit (CD11a). This domain features a central metal ion-dependent adhesion site (MIDAS) coordinated by five key amino acids (Ser139, Ser141, Asp144, Thr206, Asp242) that undergo conformational rearrangement upon activation [2] [10]. ICAM-1 binding occurs primarily through its N-terminal Ig-like domain (D1), which engages the MIDAS motif via a critical glutamate residue (Glu34) [10]. RWJ 50271 targets this specific binding pocket within the LFA-1 I-domain, acting as a steric inhibitor that prevents the essential conformational shift from the low-affinity to the high-affinity state required for stable ICAM-1 engagement [2]. This structural blockade impedes the formation of the immunological synapse—a critical spatial organization where LFA-1/ICAM-1 interactions form a peripheral ring surrounding central T-cell or B-cell receptor clusters [6]. Disruption of this architecture directly impacts lymphocyte activation thresholds and effector functions.

Table 1: Structural Elements of LFA-1 Targeted by RWJ 50271

Structural FeatureLocation/CompositionRole in ICAM-1 BindingEffect of RWJ 50271
Metal Ion-Dependent Adhesion Site (MIDAS)αL subunit I-domainCoordinates Mg²⁺/Mn²⁺ ions essential for ICAM-1 bindingOccupies the metal ion coordination site
β-propeller domainαL subunit N-terminusScaffold for I-domain positioningStabilizes low-affinity I-domain conformation
Glu-34 binding pocketICAM-1 D1 domainKey residue inserting into MIDASPrevents Glu-34 insertion into MIDAS
I-domain allosteric siteInternal region of I-domainTransmits activation signalsLocks I-domain in closed/low-affinity state

Competitive Antagonism of Soluble ICAM (sICAM) Adhesion

Soluble ICAM-1 (sICAM-1) circulates systemically and can competitively inhibit membrane-bound ICAM-1 interactions. However, RWJ 50271 operates via a distinct mechanism. It functions as a direct LFA-1 antagonist, competing with both membrane-bound ICAM-1 and sICAM-1 for binding to the I-domain [1] [10]. Isothermal titration calorimetry studies with analogous compounds demonstrate high-affinity binding (Kd in the nanomolar range) to the I-domain, effectively outcompeting soluble ICAM-1 ligands [10]. This competitive inhibition has significant functional consequences:

  • Inhibition of homotypic aggregation: Disrupts clustering of lymphocytes and antigen-presenting cells.
  • Reduced adhesion under static conditions: Impairs firm adhesion of leukocytes to endothelial monolayers.
  • Blunting of costimulatory signals: Limits full T-cell and B-cell activation by interfering with adhesion-dependent costimulation [6]. This mechanism lowers the threshold for immune cell activation by preventing adhesion stabilization, as confirmed by studies showing reduced conjugate formation between effector and target cells in the presence of LFA-1 inhibitors like RWJ 50271 [6] [10].

Modulation of Integrin-Mediated Leukocyte Trafficking

Beyond blocking static adhesion, RWJ 50271 significantly impacts the dynamic, multi-step process of leukocyte trafficking from the bloodstream into tissues. This process involves sequential engagement of selectins (rolling), chemokine receptors (activation), and integrins (firm adhesion and transmigration).

Role in β2 Integrin Selectivity (CD11a/CD18 vs. CD11b/CD18)

The β2 integrin family (CD18) pairs with distinct α subunits: CD11a (LFA-1), CD11b (Mac-1, αMβ2), CD11c (αXβ2), and CD11d (αDβ2). RWJ 50271 exhibits high selectivity for LFA-1 (CD11a/CD18) over the closely related Mac-1 (CD11b/CD18) integrin [2]. This selectivity arises from key structural differences within their respective I-domains:

  • I-domain loop conformation: Subtle variations in the loop structures surrounding the MIDAS motif between CD11a and CD11b influence ligand specificity and inhibitor binding.
  • Charge distribution: Differences in surface charge and hydrophobicity in the ligand-binding pockets determine compound affinity.
  • Allosteric regulation: The pathways transmitting activation signals from the cytoplasmic tail to the ectodomain differ between LFA-1 and Mac-1 [2].

The functional consequence of this selectivity is profound. While inhibiting LFA-1-dependent processes like lymphocyte adhesion and transmigration, RWJ 50271 largely spares Mac-1-dependent functions crucial for myeloid cell phagocytosis (e.g., neutrophil engulfment of opsonized pathogens, macrophage clearance of debris) and complement receptor-mediated adhesion [1] [2]. This selective profile minimizes disruption of innate immune defenses against pathogens while targeting adaptive immune cell trafficking and activation.

Table 2: Selectivity of RWJ 50271 for β2 Integrin Subunits

Integrin HeterodimerPrimary ExpressionKey LigandsPrimary FunctionsRWJ 50271 Inhibition
LFA-1 (CD11a/CD18)All leukocytesICAM-1, ICAM-2, ICAM-3, JAM-AT-cell/B-cell activation, lymphocyte adhesion/transmigration, NK cytotoxicityStrong Inhibition
Mac-1 (CD11b/CD18)Myeloid cells (neutrophils, monocytes, macrophages)ICAM-1, C3bi (iC3b), fibrinogen, Factor XPhagocytosis, complement-mediated adhesion, coagulationWeak/Minimal Inhibition
p150,95 (CD11c/CD18)Dendritic cells, macrophages, neutrophilsICAM-1, fibrinogen, iC3bAntigen presentation, phagocytosisNegligible
αDβ2 (CD11d/CD18)Macrophages (inflammatory)ICAM-3, VCAM-1Adhesion in vascular inflammationNegligible

Impact on Shear-Stress-Dependent Adhesion in Vascular Environments

Leukocyte adhesion to vascular endothelium occurs under dynamic conditions of blood flow, generating significant shear stress forces (typically 1-15 dynes/cm² in post-capillary venules) [4] [8]. LFA-1/ICAM-1 interactions are uniquely adapted to resist these disruptive forces. RWJ 50271 significantly impairs shear-resistant adhesion. The mechanism involves:

  • Blockade of bond stabilization: LFA-1 binding to ICAM-1 undergoes a transition from initial low-affinity, fast-on/fast-off bonds to high-affinity, slow-off bonds under force (catch bonds). RWJ 50271 prevents this transition, leaving bonds susceptible to disruption by shear flow [2] [8].
  • Inhibition of adhesion strengthening: Continuous engagement of LFA-1 with ICAM-1 triggers intracellular signaling leading to cytoskeletal rearrangement and increased integrin clustering, reinforcing adhesion. RWJ 50271 interrupts this positive feedback loop [8].
  • Alteration of cell distribution: Regions of the vasculature experiencing disturbed or low oscillatory shear stress (e.g., arterial bifurcations) are prone to inflammation and atherosclerosis. These flow patterns promote endothelial expression of ICAM-1 and other adhesion molecules [8]. By blocking LFA-1, RWJ 50271 reduces leukocyte rolling velocity and firm arrest specifically in these susceptible regions, as demonstrated in parallel-plate flow chamber assays mimicking physiological shear stresses [2] [8]. Furthermore, RWJ 50271 indirectly influences endothelial signaling. Stable LFA-1/ICAM-1 engagement transmits signals into endothelial cells, promoting junctional opening and facilitating transmigration. Disruption by RWJ 50271 thus impedes this critical step in leukocyte extravasation.

Table 3: Effect of RWJ 50271 on Shear-Stress Dependent Adhesion Processes

Shear-Stress Related ProcessRole of LFA-1/ICAM-1Effect of RWJ 50271
Initial Tethering/RollingMinimal (Selectin-dependent)No Direct Effect
Chemokine ActivationTriggers LFA-1 affinity/avidity increasePrevents inside-out activation of LFA-1
Firm Adhesion under FlowMediates shear-resistant arrest via high-affinity bindingSignificantly Impairs Arrest
Adhesion StrengtheningCytoskeletal linkage and clustering reinforce adhesionBlocks outside-in signaling preventing strengthening
Crawling to Transmigration SiteProvides traction for locomotionReduces directional crawling efficiency
Transmigration (Paracellular)Engages ICAM-1 at junctions, signals junction openingInhibits Junctional Signaling & Diapedesis

Chemical Compound Name:

  • RWJ 50271

Properties

Product Name

RWJ 50271

IUPAC Name

N-(3-hydroxypropyl)-5-methyl-1-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-4-carboxamide

Molecular Formula

C18H17F3N4O2S

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C18H17F3N4O2S/c1-11-14(16(27)22-6-3-7-26)9-23-25(11)17-24-15(10-28-17)12-4-2-5-13(8-12)18(19,20)21/h2,4-5,8-10,26H,3,6-7H2,1H3,(H,22,27)

InChI Key

HOFGTYCLOKDAES-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NCCCO

Synonyms

2-(4-((3-hydroxypropyl)carbamoyl)-5-methylpyrazol-1-yl)-4-(3-(trifluoromethyl)phenyl)thiazole
RWJ 50271
RWJ-50271

Canonical SMILES

CC1=C(C=NN1C2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NCCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.